

Introduction: The Steric Challenge of α -Methyl Amino Acids

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Compound of Interest

Compound Name: *Fmoc-2-Me-Nle-OH*

CAS No.: 2226710-38-7

Cat. No.: B3117291

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The incorporation of **Fmoc-2-Me-Nle-OH** (Fmoc- α -methyl-norleucine) into peptide sequences is a critical strategy in peptidomimetic drug design. The introduction of the methyl group at the α -carbon creates a quaternary center, which restricts conformational flexibility (often inducing helical structures like α -helices) and enhances metabolic stability against proteolysis. However, this structural advantage presents a significant synthetic hurdle.^[1] The geminal dimethyl-like steric bulk at the α -position severely hinders the electrophilicity of the carbonyl carbon, making standard coupling protocols (e.g., DIC/HOBt or HBTU) inefficient. Incomplete coupling leads to deletion sequences that are difficult to purify.

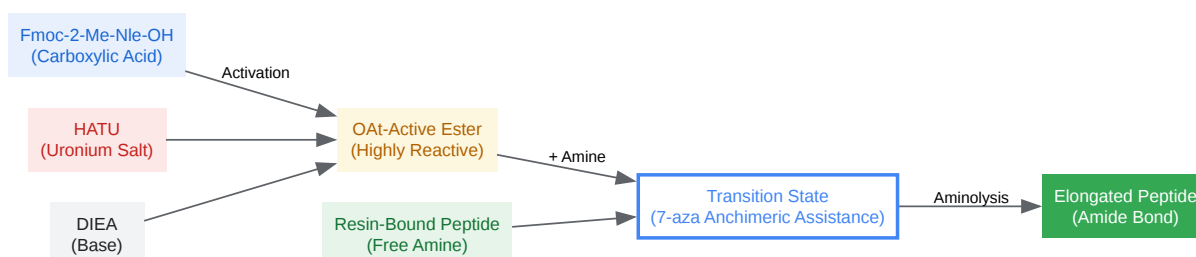
This guide details a robust protocol using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole) to overcome this energy barrier.

Mechanistic Rationale: Why HATU/HOAt?

The superiority of HATU/HOAt over traditional benzotriazole reagents (HBTU/HOBt) for hindered couplings lies in the neighboring group effect (anchimeric assistance) provided by the pyridine nitrogen in the 7-aza scaffold.

- **Electronic Effect:** The electron-withdrawing pyridine ring makes the resulting active ester (OAt-ester) more reactive toward aminolysis than the corresponding OBt-ester.
- **Anchimeric Assistance:** The nitrogen at position 7 of the HOAt ring can form a hydrogen bond with the incoming amine, effectively "templating" the amine into the correct geometry for nucleophilic attack on the carbonyl.

Visualization: HATU/HOAt Activation Mechanism



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Figure 1: Mechanistic pathway of HATU-mediated activation. The 7-aza nitrogen (in HOAt/HATU) stabilizes the transition state, accelerating the reaction rate for sterically hindered substrates.

Experimental Protocol

Safety Note: HATU and HOAt are sensitizers. Handle in a fume hood. DMF can cause liver damage; use appropriate PPE.

Materials Required

- Amino Acid: **Fmoc-2-Me-Nle-OH** (2.0 – 4.0 equivalents relative to resin loading).

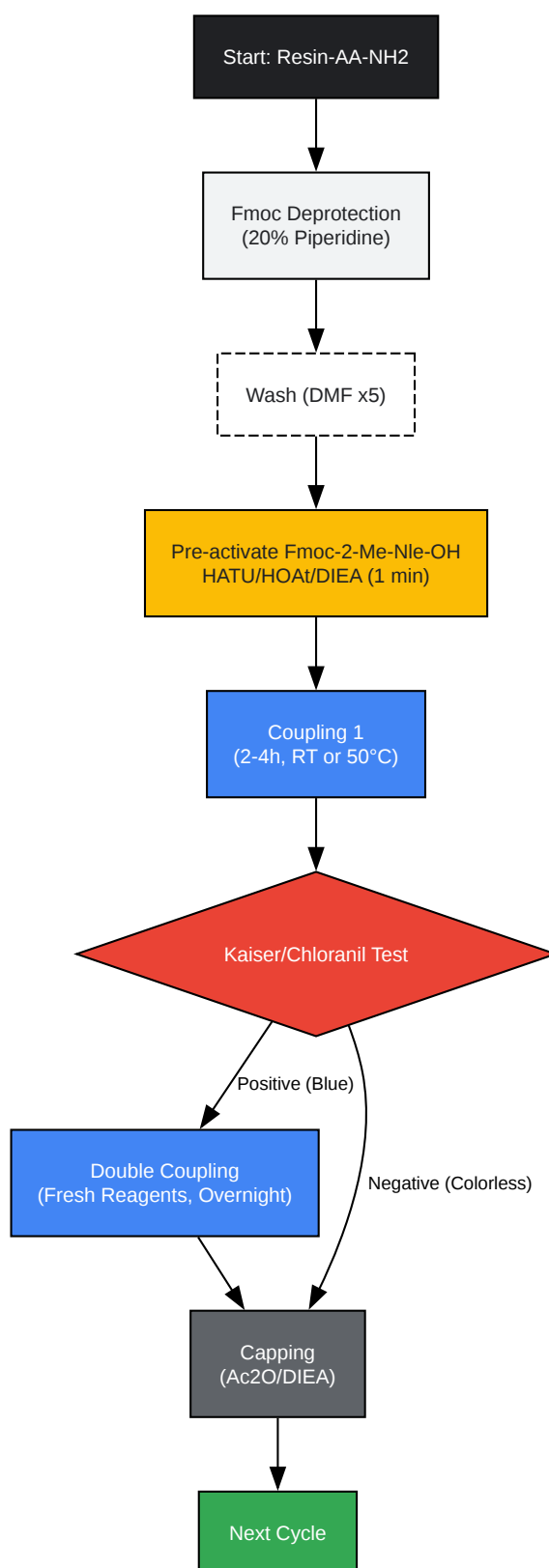
- Coupling Reagent: HATU (0.95 eq relative to AA) and HOAt (0.95 eq relative to AA).
- Base: N,N-Diisopropylethylamine (DIEA) (2.0 eq relative to AA).
- Solvent: Anhydrous DMF or NMP (N-methylpyrrolidone). Note: NMP is preferred for difficult sequences to reduce aggregation.
- Solid Phase: Rink Amide or Wang Resin (Swelled in DCM/DMF).

Step-by-Step Procedure (Manual or Automated SPPS)

- Resin Preparation:
 - Swell resin in DCM (2 x 15 min), then wash with DMF (3 x 2 min).
 - Deprotect Fmoc from the previous residue using 20% Piperidine/DMF (1 x 5 min, 1 x 10 min).
 - Critical Wash: Wash thoroughly with DMF (5 x 1 min) to remove all piperidine. Residual amine will react with HATU to form a guanidinium cap, terminating the chain.
- Pre-Activation (The "Goldilocks" Zone):
 - In a dry vial, dissolve **Fmoc-2-Me-Nle-OH** (4 eq), HATU (3.9 eq), and HOAt (3.9 eq) in minimum DMF/NMP.
 - Add DIEA (8 eq).
 - Agitate for 30–60 seconds.
 - Expert Insight: Do not pre-activate for >2 minutes. The highly reactive OAt ester can undergo epimerization or rearrange to a less reactive species if left too long without the amine nucleophile.
- Coupling Reaction:
 - Transfer the activated solution immediately to the resin.
 - Reaction Time: Agitate at room temperature for 2 to 4 hours.

- Optimization: For extremely hindered sequences, heat to 50°C (if using automated synthesizer with heating capability) or use microwave irradiation (75°C for 5 min).
- Monitoring:
 - Perform a Kaiser Test (for primary amines) or Chloranil Test (for secondary amines).
 - Expectation: The reaction may be slower than usual. If positive (blue beads), proceed to Step 5.
- Double Coupling (Highly Recommended):
 - Drain the reaction vessel. Do not wash extensively.
 - Repeat Step 2 and 3 with fresh reagents (using 0.5x the original stoichiometry if conserving material, or full equivalents for maximum yield).
 - Agitate for an additional 2–4 hours or overnight.
- Capping (Mandatory):
 - After the final wash, treat resin with Acetic Anhydride/DIEA/DMF (10:5:85) for 10 minutes. This caps any unreacted amines to prevent deletion sequences in downstream steps.

Workflow Visualization



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Figure 2: Optimized SPPS workflow for hindered amino acid coupling. The decision node emphasizes the necessity of monitoring and double coupling.

Troubleshooting & Optimization

If the HATU/HOAt protocol yields incomplete coupling (<95%), consider these advanced modifications:

| Parameter | Modification | Rationale |
|----------------|---------------------------|--|
| Reagent Switch | COMU or PyAOP | COMU (Oxyma-based) often matches HATU efficiency with better solubility.[2] PyAOP is the phosphonium analog of HATU, useful if guanidinylation is a side reaction. |
| Activation | Acid Fluorides (TFFH) | Convert Fmoc-2-Me-Nle-OH to its acid fluoride using TFFH. Acid fluorides are small, highly reactive, and excellent for steric bulk (e.g., Aib, 2-Me-Nle). |
| Solvent | 100% NMP or DMF/DCM (1:1) | NMP disrupts beta-sheet aggregation better than DMF. DCM improves swelling of polystyrene resins. |
| Temperature | Microwave (75°C) | Thermal energy overcomes the activation energy barrier of the quaternary center attack. |

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